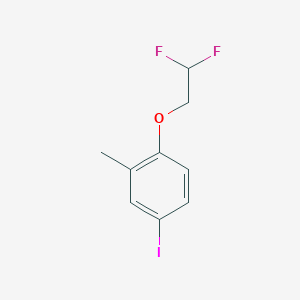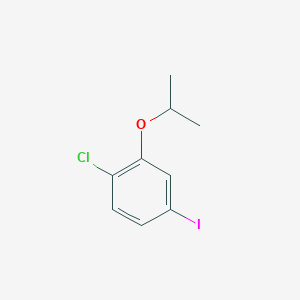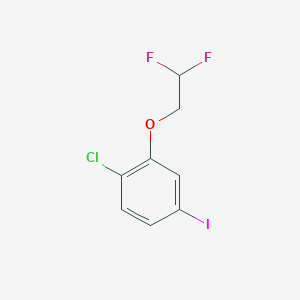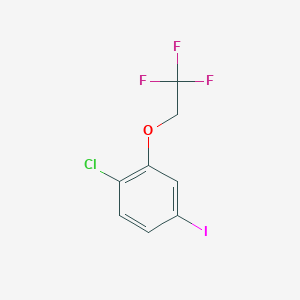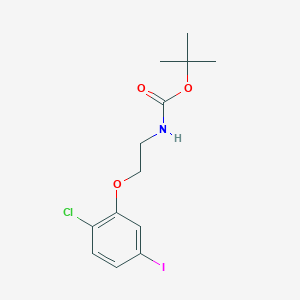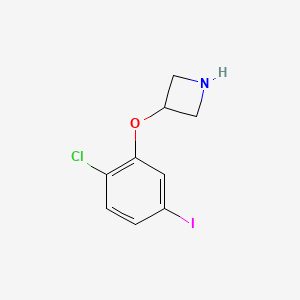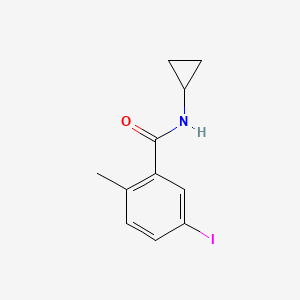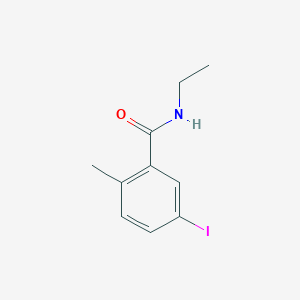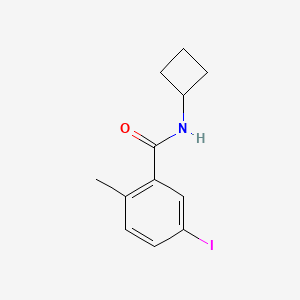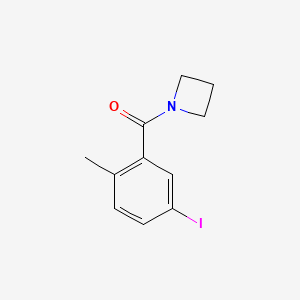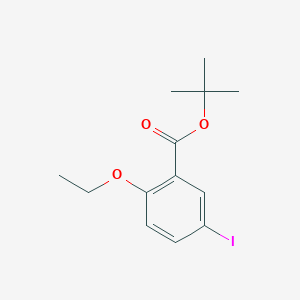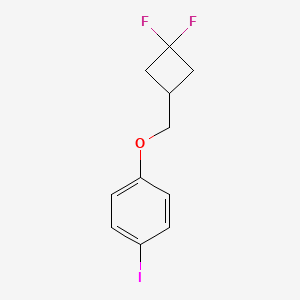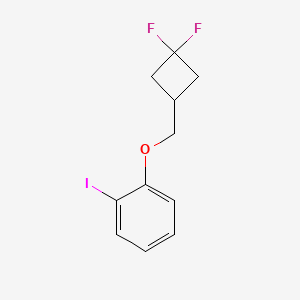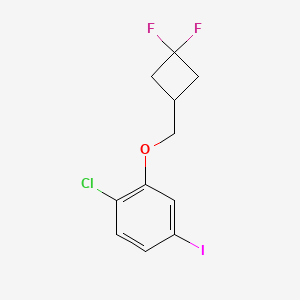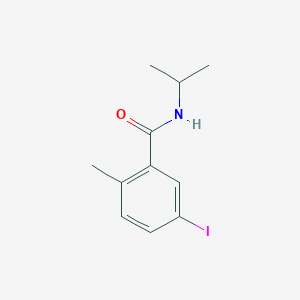
5-Iodo-N-isopropyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-N-isopropyl-2-methylbenzamide: is an organic compound with the molecular formula C11H14INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropyl-2-methylbenzamide typically involves the iodination of N-isopropyl-2-methylbenzamide. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-N-isopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding N-isopropyl-2-methylbenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of N-isopropyl-2-methylbenzamide.
Substitution: Formation of hydroxyl or amino derivatives of N-isopropyl-2-methylbenzamide.
Scientific Research Applications
Chemistry: 5-Iodo-N-isopropyl-2-methylbenzamide is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its high reactivity and selectivity make it an efficient catalyst for converting alcohols to carbonyl compounds .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in environmentally benign oxidation processes is particularly valuable .
Mechanism of Action
The mechanism of action of 5-Iodo-N-isopropyl-2-methylbenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate. The molecular targets include alcohols, which are oxidized to carbonyl compounds through a series of electron transfer steps.
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is also used as a catalyst in oxidation reactions and has similar reactivity.
2-Iodo-N-methylbenzamide: Another derivative of benzamide with similar applications in organic synthesis.
Uniqueness: 5-Iodo-N-isopropyl-2-methylbenzamide is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in catalytic processes. The presence of the isopropyl group at the nitrogen atom and the methyl group at the 2-position provides steric and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-iodo-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOFAPSYVCMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
